cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
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Overview
Description
cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine, fluorine, and a fluorocyclopropyl group. It is known for its potential antibacterial properties and is often studied for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate. This intermediate undergoes cyclization and subsequent functional group modifications to introduce the fluorocyclopropyl group and other substituents .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or other substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core.
Scientific Research Applications
cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other quinolone derivatives with potential biological activities.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: Research focuses on its potential as an antibiotic for treating bacterial infections.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline core structure.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific substituents, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other fluoroquinolones. Its fluorocyclopropyl group, in particular, may influence its binding affinity to bacterial enzymes and its overall efficacy.
Properties
IUPAC Name |
8-chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO3/c14-10-7(15)2-1-5-11(10)17(9-3-8(9)16)4-6(12(5)18)13(19)20/h1-2,4,8-9H,3H2,(H,19,20)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAXBLUMQQIVDG-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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